molecular formula C14H10F3NO2 B2819544 2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide CAS No. 338792-08-8

2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide

Cat. No.: B2819544
CAS No.: 338792-08-8
M. Wt: 281.234
InChI Key: RGAHYNZHXVTMNT-UHFFFAOYSA-N
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Description

2,2-Difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide is a fluorinated acetamide derivative characterized by two fluorine atoms on the α-carbon of the acetamide backbone, a phenoxy group at the β-position, and a 4-fluorophenyl substituent on the nitrogen atom. The compound is part of a broader class of N-arylacetamides, which are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable substituent effects .

Properties

IUPAC Name

2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-10-6-8-11(9-7-10)18-13(19)14(16,17)20-12-4-2-1-3-5-12/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAHYNZHXVTMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(C(=O)NC2=CC=C(C=C2)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide typically involves the reaction of 4-fluoroaniline with 2,2-difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with phenol to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals

Biology: In biological research, the compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound for understanding the interactions of fluorinated molecules with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its stability and reactivity make it a promising candidate for drug development.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The compound can modulate the activity of enzymes by forming stable complexes, thereby inhibiting or activating their function.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution: The α-difluoro group in the target compound increases electronegativity and steric hindrance compared to non-fluorinated analogs like N-(4-fluorophenyl)-2-phenoxyacetamide. This reduces nucleophilic attack susceptibility and may enhance metabolic stability .
  • N-Aryl Group : The 4-fluorophenyl group is a common motif in bioactive compounds, contributing to π-π stacking interactions in receptor binding. Derivatives with 2,4-difluorophenyl (e.g., ) exhibit enhanced lipophilicity but reduced hydrogen-bonding capacity.

Physicochemical Properties

Electronic and Steric Effects

The α-difluoro substitution induces a strong electron-withdrawing effect, polarizing the carbonyl group and altering resonance stabilization. This contrasts with chloro-substituted analogs (e.g., 2-chloro-N-(4-fluorophenyl)acetamide ), where the Cl atom provides moderate electronegativity but less steric bulk.

Solubility and Crystallinity

  • The target compound’s difluoro groups increase lipophilicity (logP ~2.8 estimated), reducing aqueous solubility compared to non-fluorinated analogs.
  • Crystallographic studies of related compounds (e.g., 2-azido-N-(4-fluorophenyl)acetamide ) reveal that fluorine substituents influence packing via C–H···F interactions, though intramolecular hydrogen bonds (e.g., N–H···O in ) remain critical for stability.

Biological Activity

2,2-Difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide is a fluorinated compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its efficacy against various diseases, particularly cancer.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Fluorine Substitutions : The presence of two fluorine atoms enhances the compound's lipophilicity and binding affinity to biological targets.
  • Phenoxy Group : This moiety is crucial for the compound's biological activity, influencing its interactions with enzymes and receptors.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The compound may inhibit specific enzymes or receptors, modulating cellular processes such as proliferation and apoptosis. The fluorine atoms are believed to enhance binding affinity, leading to more potent biological effects.
  • Signal Transduction Pathways : It can interfere with signal transduction pathways by forming stable complexes with target proteins, affecting cell growth and survival.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound:

  • Cell Line Studies :
    • The compound displayed significant antiproliferative activity against various cancer cell lines. For example, it showed an IC50 value of 5.67 µM against Huh7 hepatocellular carcinoma cells .
    • In another study, it exhibited an IC50 of 0.29 ± 0.02 μM against OVCAR-4 ovarian cancer cells, indicating potent activity compared to standard treatments .
  • Mechanisms of Action in Cancer :
    • The compound has been shown to induce cell cycle arrest in the S phase and promote apoptosis in a dose-dependent manner .
    • It also reduces levels of Vascular Endothelial Growth Factor (VEGF) by inhibiting VEGFR-2 phosphorylation, thereby impairing tumor angiogenesis .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. Its efficacy against various microbial strains is being explored as part of ongoing research into its broader therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AnticancerHuh7 (hepatocellular)5.67 ± 0.57
AnticancerOVCAR-4 (ovarian)0.29 ± 0.02
AntimicrobialVarious StrainsTBD

Case Studies

  • OVCAR-4 Cell Study : A study focused on the effects of the compound on OVCAR-4 cells demonstrated that it significantly reduced cell viability through apoptosis induction and cell cycle arrest mechanisms .
  • HepG2 Cell Line Study : Another investigation revealed that the compound inhibited HepG2 cell proliferation effectively, with an IC50 value lower than many standard chemotherapeutics, suggesting its potential as a novel anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions using carbodiimide reagents (e.g., EDC/HOBt) to link the phenoxyacetic acid moiety to the 4-fluorophenylamine group. Reaction conditions (e.g., solvent polarity, temperature) are optimized via iterative testing. For example, dimethylformamide (DMF) or dichloromethane (DCM) may enhance solubility, while maintaining temperatures between 0–25°C prevents side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies fluorinated aromatic protons (δ 7.2–7.8 ppm) and acetamide carbonyl signals (δ ~170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 309.07).
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is validated using C18 columns with acetonitrile/water gradients .

Q. What biological targets are preliminarily associated with this compound, and how are they identified?

  • Methodological Answer : Initial screening employs enzyme inhibition assays (e.g., kinase or protease panels) and receptor binding studies. For example, fluorometric assays measure IC50 values against cancer-related targets (e.g., EGFR, HER2). Cellular viability assays (MTT, ATP-luminescence) in cancer cell lines (e.g., MCF-7, HeLa) assess cytotoxicity .

Advanced Research Questions

Q. How can contradictory data in enzymatic inhibition assays be resolved?

  • Methodological Answer : Contradictions may arise from assay interference (e.g., fluorescence quenching by fluorinated groups). Use orthogonal methods:

  • Surface Plasmon Resonance (SPR) : Directly measures binding kinetics (ka/kd).
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses to validate experimental IC50 values .

Q. What strategies improve the compound’s stability under physiological pH conditions?

  • Methodological Answer :

  • pH Stability Studies : Monitor degradation via HPLC at pH 1.2 (simulated gastric fluid) and pH 7.4 (blood).
  • Excipient Screening : Co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes enhance solubility and reduce hydrolysis.
  • Degradation Pathway Analysis : LC-MS identifies breakdown products (e.g., free 4-fluoroaniline) to guide structural modifications .

Q. How do substituent modifications (e.g., fluorine position, acetamide chain length) impact biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl) using in vitro assays. For example, replacing fluorine with chlorine may reduce logP, altering membrane permeability.
  • Pharmacophore Modeling : Highlight critical hydrogen-bond acceptors (e.g., fluorine atoms) using software like Schrödinger’s Phase .

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